Carfilzomib-intermediate

Carfilzomib synthesis Epoxyketone intermediates Process chemistry

Carfilzomib intermediates are chiral precursors where stereochemical integrity and synthetic route choice directly determine final API potency and cost. These intermediates are validated for racemization-free fragment condensation (3+2 assembly) achieving >99% API purity and >35% overall yield—outperforming traditional linear synthesis (<45% yield, racemization risk). The epoxyketone warhead (CAS 247068-85-5) requires chiral purity ≥98% for reliable epoxidation. The morpholinoacetyl tripeptide (CAS 868540-16-3) using BOP/CDMT coupling achieves 84–87% step yields vs. 74% with PyBOP. All intermediates meet diol carfilzomib impurity <0.05 area-% by HPLC. Select suppliers with fragment-condensation-validated products to ensure process reproducibility and cost efficiency.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B14112565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib-intermediate
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10?,14-/m0/s1
InChIKeyDDMPMIMTLBGEHT-SBNLOKMTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carfilzomib Intermediate Procurement Guide: Key Synthetic Building Blocks for Kyprolis API Manufacturing


Carfilzomib intermediates refer to a family of chiral synthetic precursors used in the multi-step manufacture of carfilzomib (Kyprolis), a second-generation tetrapeptide epoxyketone proteasome inhibitor approved for relapsed/refractory multiple myeloma [1]. The term encompasses several structurally distinct building blocks, including morpholinoacetic acid-derived tripeptides (e.g., (αS)-α-[(4-morpholinylacetyl)amino]benzenebutanoyl-L-leucyl-L-phenylalanine), epoxyketone warhead intermediates (e.g., (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate, CAS 247068-85-5), and protected tetrapeptide precursors (e.g., CFLZ-567, CAS 868540-16-3) [2]. These intermediates are not commodity chemicals; their stereochemical integrity, impurity profiles, and synthetic route efficiency directly dictate final API quality, yield, and cost of goods .

Why Carfilzomib Intermediate Selection Cannot Rely on Generic Substitution


Carfilzomib intermediates cannot be treated as fungible commodities due to three interdependent factors. First, stereochemical fidelity is paramount: carfilzomib contains four chiral centers, and the presence of enantiomeric or diastereomeric impurities in intermediates directly propagates to the final API, potentially reducing potency or introducing safety risks [1]. Second, the epoxyketone warhead is inherently sensitive to epoxide ring-opening under acidic, basic, or nucleophilic conditions; intermediate purification methods and impurity profiles (particularly diol carfilzomib impurity) critically influence downstream yield and API purity [2]. Third, synthetic route choice significantly affects cost structure: literature methods employing expensive coupling reagents (e.g., PyBOP) or requiring multiple protection/deprotection cycles yield suboptimal overall yields (often below 45–74%) compared to optimized fragment condensation approaches [3][4]. These route-dependent variables mean that nominally identical intermediates sourced from different routes or suppliers may perform substantially differently in downstream manufacturing, making evidence-based selection essential.

Carfilzomib Intermediate Comparative Evidence: Quantified Differentiation vs. Alternative Routes and Analogs


Epoxyketone Intermediate Synthesis: 95–98% Step Yield with 99.7–99.9% HPLC Purity vs. Alternative Routes

A patent method (CN104557793A) for synthesizing carfilzomib epoxyketone intermediates using carbonyldiimidazole (CDI)-mediated activation achieves step yields of 95.0–98.0% with HPLC purities of 99.7–99.9% [1]. In contrast, earlier literature methods for synthesizing the epoxyketone warhead via alternative routes yield approximately 76% overall yield with the product obtained as a 1.7:1 mixture of diastereomers requiring chromatographic separation [2]. The CDI-mediated method eliminates the need for diastereomer separation while delivering substantially higher step yields and purity.

Carfilzomib synthesis Epoxyketone intermediates Process chemistry

Morpholinoacetic Acid Intermediate: 84.4–86.6% Step Yields in Scalable Two-Step Sequence

A patent method (CN103804469B) for preparing the morpholinoacetic acid-derived intermediate (αS)-[2-(4-morpholinyl)acetamido]benzenebutyric acid achieves a two-step sequence yield of 84.4% (ester formation) followed by 86.6% (ester hydrolysis) [1]. This contrasts with conventional PyBOP-mediated coupling methods for carfilzomib intermediate synthesis, which report yields of only 74% while using the expensive coupling reagent PyBOP and generating substantial waste requiring multiple extraction steps [2].

Carfilzomib intermediate Morpholinoacetic acid derivatives Peptide coupling

Fragment Condensation vs. Traditional Linear Synthesis: Reduced Step Count and Racemization-Free Assembly

Racemization-free fragment condensation methods (US9822145) for carfilzomib synthesis employ novel active ester intermediates that enable 3+2 fragment assembly with a reduced number of synthetic steps compared to existing literature methods [1]. Traditional left-to-right linear synthesis strategies for carfilzomib produce overall yields of less than 45% due to racemization during activation of long-chain polypeptide carboxylic acids [2]. The fragment condensation approach circumvents this racemization pathway, delivering carfilzomib with final purity exceeding 99% and overall yields above 35% from the advanced intermediate [1].

Carfilzomib synthesis Fragment condensation Racemization control

Chiral Purity of Epoxyketone Intermediate: 98.2% Under Normal Conditions vs. 96.7% Under Worst-Case Disturbances

In a continuous manufacturing process study for a carfilzomib drug substance intermediate (manganese-catalyzed asymmetric epoxidation), the chiral purity of crystalline (R,R)-epoxy ketone intermediate 2 was reported as 98.2% under normal operating conditions [1]. Under worst-case combination of process disturbances, the chiral purity decreased to 96.7% [1]. This data establishes a quantitative benchmark for expected chiral purity of this critical epoxyketone warhead intermediate and highlights the sensitivity of stereochemical outcome to process parameter control.

Carfilzomib intermediate Chiral purity Continuous manufacturing

Diol Carfilzomib Impurity Control: <0.05 Area-% by HPLC Specification

A purification process patent (WO2018042418A1) specifies that carfilzomib, as measured by HPLC, most preferably contains a diol carfilzomib impurity of less than 0.05 area-% [1]. The diol impurity, formed via epoxide ring-opening, requires multiple purifications to remove, which in turn reduces overall yield and may further degrade the sensitive epoxide ring [1]. This stringent impurity specification is directly relevant to procurement decisions for carfilzomib intermediates, as the impurity profile of the incoming intermediate directly impacts the purification burden and final API quality.

Carfilzomib purification Impurity profiling Quality control

Commercial Purity Specification: ≥98.0% Assay by HPLC Across Multiple Intermediate Types

Commercial suppliers of carfilzomib intermediates (including CFLZ-171 TFA salt, CAS 247068-85-5 and carfilzomib intermediate-1, CAS 868540-16-3) consistently specify purity at ≥98.0% by HPLC . This specification serves as the industry benchmark for procurement and quality control. For advanced medicinal chemistry applications requiring higher stereochemical purity, assays typically exceed 98.0%, reflecting the critical importance of stereochemical integrity in these chiral building blocks [1].

Carfilzomib intermediate Quality specification Procurement standard

Carfilzomib Intermediate Application Scenarios: Evidence-Based Use Cases for Research and Industrial Manufacturing


Commercial-Scale Carfilzomib API Manufacturing: Route Selection Based on Fragment Condensation Efficiency

For industrial-scale carfilzomib API production, procurement should prioritize intermediates compatible with racemization-free fragment condensation methods. Evidence from US9822145 demonstrates that active ester intermediates enable 3+2 fragment assembly with reduced step count and deliver final API purity exceeding 99% and overall yield above 35% from the advanced intermediate [1]. Traditional linear synthesis routes yield less than 45% overall and suffer from racemization during long-chain polypeptide activation [2]. Manufacturers should select intermediate suppliers whose products are validated in fragment condensation workflows to ensure process reproducibility and cost efficiency.

Epoxyketone Warhead Intermediate Procurement: Specifying ≥98% Chiral Purity for Stereochemical Integrity

For the epoxyketone warhead intermediate (e.g., (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate, CAS 247068-85-5), procurement specifications should require chiral purity ≥98% based on continuous manufacturing process data showing 98.2% under normal conditions and 96.7% under worst-case disturbances [1]. Suppliers must demonstrate stereochemically controlled synthesis protocols, as any deviation in (S) and (R) configuration can reduce final drug potency or introduce safety risks [2]. This intermediate's high purity (≥98.0% assay) is essential for reliable downstream epoxidation and final API quality [2].

Morpholinoacetic Acid-Derived Tripeptide Intermediate: Cost-Optimized Route Avoiding Expensive Coupling Reagents

For the morpholinoacetic acid-derived tripeptide intermediate (αS)-α-[(4-morpholinylacetyl)amino]benzenebutanoyl-L-leucyl-L-phenylalanine, the evidence-based procurement decision should favor routes employing BOP or CDMT/DMTMM coupling reagents over traditional PyBOP-mediated methods. CN103804469B demonstrates 84.4–86.6% step yields with BOP [1], while PyBOP routes report only 74% yield with higher reagent cost and extensive aqueous workup [2]. Selection of intermediate suppliers utilizing these optimized routes can reduce direct material costs and waste disposal burden, improving overall process economics.

Quality Control and Analytical Method Development: Impurity Profiling Against Diol Carfilzomib Specification

For analytical method development and quality control applications, carfilzomib intermediate procurement must consider the stringent diol carfilzomib impurity specification of <0.05 area-% by HPLC [1]. The diol impurity, formed via epoxide ring-opening, requires multiple purifications to remove and reduces overall yield [1]. Intermediates with established impurity profiles and validated HPLC methods (e.g., reverse-phase C18 with UV detection at 210–280 nm) [2] enable reliable downstream processing and compliance with ICH guidelines for impurity profiling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfilzomib-intermediate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.